molecular formula C16H11ClN2S B14596388 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- CAS No. 59775-51-8

2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-

Cat. No.: B14596388
CAS No.: 59775-51-8
M. Wt: 298.8 g/mol
InChI Key: NOFJSTYXZBNVFE-UHFFFAOYSA-N
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Description

2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- typically involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions . The reaction can be represented as follows:

2-Aminothiazole+Aldehyde/Ketone2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-\text{2-Aminothiazole} + \text{Aldehyde/Ketone} \rightarrow \text{2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-} 2-Aminothiazole+Aldehyde/Ketone→2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a chlorophenyl and phenyl group enhances its potential as a versatile compound in various research fields .

Properties

CAS No.

59775-51-8

Molecular Formula

C16H11ClN2S

Molecular Weight

298.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-phenyl-1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C16H11ClN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-11H

InChI Key

NOFJSTYXZBNVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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